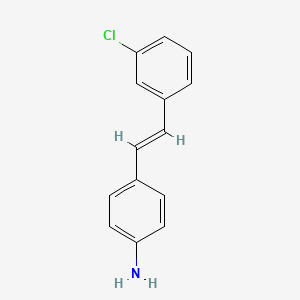
4-Amino-3'-chlorostilbene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-3’-chlorostilbene is an organic compound that belongs to the stilbene family. Stilbenes are characterized by their 1,2-diphenylethylene structure. The presence of an amino group at the 4-position and a chlorine atom at the 3’-position on the stilbene backbone makes this compound unique. Stilbenes are known for their applications in various fields, including organic electronics, photonics, and as intermediates in the synthesis of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3’-chlorostilbene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-nitro-3’-chlorostilbene.
Reduction: The nitro group in 4-nitro-3’-chlorostilbene is reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride in hydrochloric acid.
Industrial Production Methods: Industrial production of 4-Amino-3’-chlorostilbene follows similar synthetic routes but on a larger scale. The process involves:
Bulk Preparation: Large quantities of starting materials are used.
Catalytic Reduction: Efficient catalytic systems are employed to ensure high yield and purity of the final product.
Purification: The product is purified using techniques such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-3’-chlorostilbene undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form derivatives with different functional groups.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are used.
Reduction: Hydrogen gas with a palladium catalyst or chemical reducing agents like tin(II) chloride.
Substitution: Nucleophiles like sodium hydroxide or alkoxides in the presence of a suitable solvent.
Major Products:
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Derivatives with different functional groups.
Substitution Products: Hydroxyl or alkoxy derivatives.
Scientific Research Applications
4-Amino-3’-chlorostilbene has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-3’-chlorostilbene involves its interaction with various molecular targets and pathways:
Molecular Targets: The amino group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding.
Pathways: The compound can modulate enzymatic activities and interfere with cellular signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
4-Amino-3’-chlorostilbene can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: 4-Amino-4’-chlorostilbene, 4-Amino-3’-bromostilbene, and 4-Amino-3’-methoxystilbene.
Uniqueness: The specific positioning of the amino and chlorine groups in 4-Amino-3’-chlorostilbene provides distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
93535-04-7 |
|---|---|
Molecular Formula |
C14H12ClN |
Molecular Weight |
229.70 g/mol |
IUPAC Name |
4-[(E)-2-(3-chlorophenyl)ethenyl]aniline |
InChI |
InChI=1S/C14H12ClN/c15-13-3-1-2-12(10-13)5-4-11-6-8-14(16)9-7-11/h1-10H,16H2/b5-4+ |
InChI Key |
IPJQKOADVGRNMS-SNAWJCMRSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)/C=C/C2=CC=C(C=C2)N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=CC2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


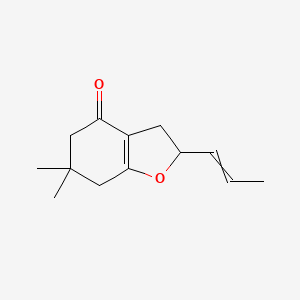
![1-{4-[(tert-Butoxycarbonyl)amino]phenyl}-2-methylpropan-2-yl carbonate](/img/structure/B14340348.png)
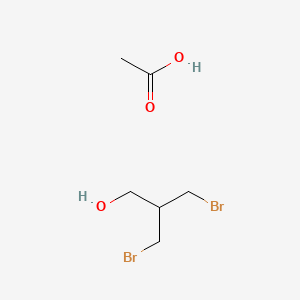
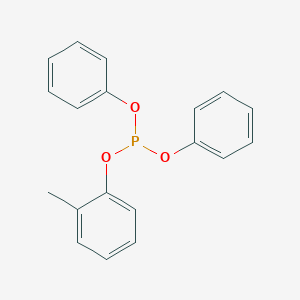
![4-(Dimethylamino)-3-[4-(methylsulfanyl)phenyl]but-3-en-2-one](/img/structure/B14340368.png)
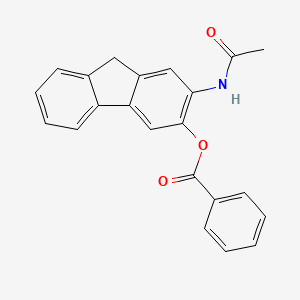
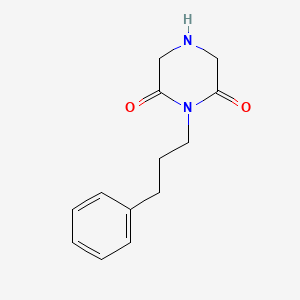
![Methyl 8-[(2-methoxyethoxy)methoxy]octanoate](/img/structure/B14340391.png)
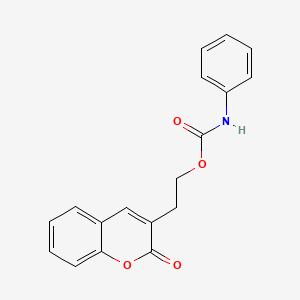
![3-Fluoro-2-{[(2,2,2-trichloroethoxy)carbonyl]amino}prop-2-enoic acid](/img/structure/B14340420.png)
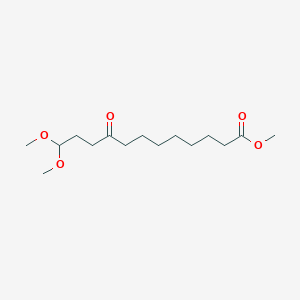
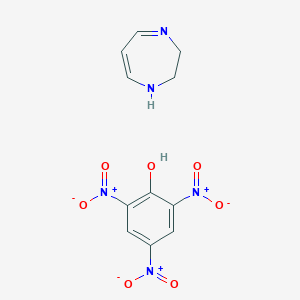
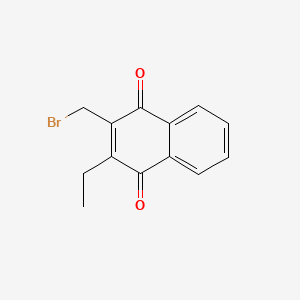
![Ethyl 4-[2-(2,6-dimethylanilino)-2-oxoethyl]piperazine-1-carboxylate](/img/structure/B14340447.png)
